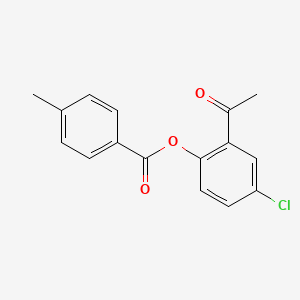

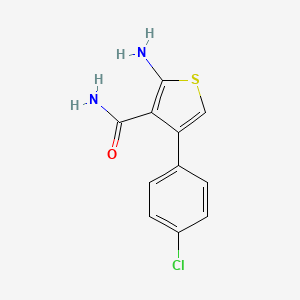

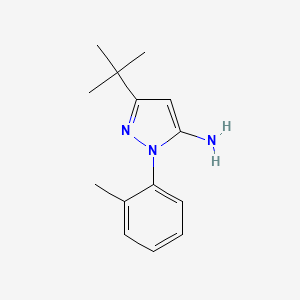

![molecular formula C5H3ClN2S B1269241 6-Chloroimidazo[2,1-b]thiazole CAS No. 23576-81-0](/img/structure/B1269241.png)

6-Chloroimidazo[2,1-b]thiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 6-Chloroimidazo[2,1-b]thiazole involves various reagents and conditions, leading to compounds with significant structural variety. Notably, the Biginelli reaction has been used to obtain derivatives using a green protocol, reducing reaction times and enhancing environmental compatibility (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012). Additionally, microwave-assisted synthesis has facilitated the efficient production of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the adaptability of synthesis methods to modern technology (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies reveal that the compounds often crystallize in specific space groups with defined cell parameters, indicating a strong influence of substitution patterns on their crystalline forms. For instance, one study confirmed the structure of a derivative via X-ray crystal structure analysis, showing significant inter-molecular hydrogen bonding (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leading to a range of structural transformations and new compounds. One notable reaction involves the rearrangement of a derivative to form a new ring structure, demonstrating the compound's reactivity and potential for creating complex molecules (Andreani, Billi, Cosimelli, Mugnoli, Rambaldi, & Spinelli, 1997).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and substituents, affecting its application potential in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, underline the versatility of this compound derivatives. For example, the FeCl3/ZnI2-catalyzed synthesis demonstrates the compound's ability to undergo oxidative cyclization, leading to a variety of fused benzoimidazothiazole derivatives (Mishra, Monir, Mitra, & Hajra, 2014).

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du 6-chloroimidazo[2,1-b]thiazole, en mettant l'accent sur les applications uniques :

Recherche anticancéreuse

Des dérivés du this compound ont été synthétisés et évalués pour leurs activités anticancéreuses potentielles. Ces composés ont montré des effets cytotoxiques sur diverses lignées de cellules cancéreuses humaines, ce qui indique leur utilisation potentielle dans le traitement du cancer .

Intermédiaires pharmaceutiques

Ce composé est utilisé comme intermédiaire dans l'industrie pharmaceutique. Il a été associé à des exhausteurs allostériques (AE) de l'activité agoniste au niveau du récepteur de l'adénosine A1, ce qui pourrait avoir des implications pour le développement de médicaments .

Bioprocédés

Dans les bioprocédés, le chlorure de this compound-5-sulfonyle est utilisé pour la culture cellulaire et la transfection, ainsi que pour les applications de thérapie cellulaire et génique. Cela met en évidence son rôle dans le soutien du développement d'approches thérapeutiques .

Études d'amarrage moléculaire

Le composé a été utilisé dans des études d'amarrage moléculaire pour concevoir de nouveaux dérivés présentant des propriétés anticancéreuses potentielles. Cette application est cruciale pour comprendre comment ces composés interagissent avec les cibles biologiques .

Safety and Hazards

6-Chloroimidazo[2,1-b]thiazole is associated with several safety hazards. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . Safety measures include not breathing dust, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZMDYAJHVHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352242 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23576-81-0 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23576-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 6-Chloroimidazo[2,1-b]thiazole derivatives?

A: Research suggests that this compound derivatives exhibit promising antitumor [] and cardiotonic activities []. Specifically, the guanylhydrazone derivative of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde has shown potential in both areas []. Further research is needed to fully understand the mechanisms of action and potential clinical applications.

Q2: How does the structure of this compound influence its biological activity?

A: While the provided abstracts don't delve into detailed structure-activity relationship (SAR) studies, they highlight that modifications to the this compound core can significantly alter its biological profile. For instance, introducing a guanylhydrazone moiety at the 5-position yielded a compound with both antitumor and cardiotonic activities []. This suggests that specific substitutions on the imidazo[2,1-b]thiazole scaffold can modulate its interactions with biological targets and influence its overall pharmacological activity. Further research exploring various substituents and their impact on activity is crucial for optimizing the therapeutic potential of this chemical class.

Q3: Can this compound derivatives be combined with other drugs for enhanced therapeutic benefit?

A: Research indicates that combining a this compound derivative (specifically N-[3-(2-dimethylamino-ethyl)-1H-indol-5-yl]-6-chloroimidazo[2,1-b]thiazole 5-sulfonamide) with another compound, SB-271046, may offer therapeutic advantages []. Although the specific target and mechanism of action for this combination are not elaborated upon in the provided abstract, the fact that a patent has been filed suggests a potential synergistic effect. This highlights the possibility of exploring combination therapies involving this compound derivatives to enhance treatment efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

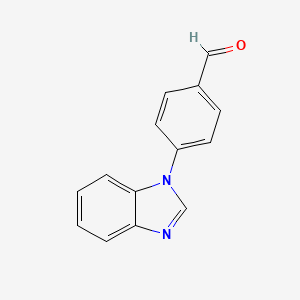

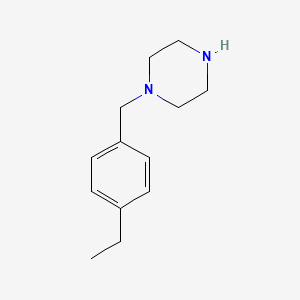

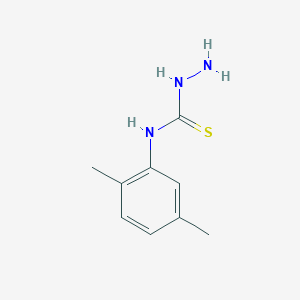

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)